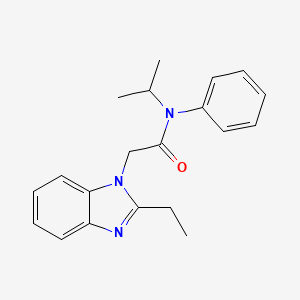
2-(2-エチルベンゾイミダゾール-1-イル)-N-フェニル-N-プロパン-2-イルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
科学的研究の応用
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
The primary targets of benzimidazole derivatives, such as 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide, are often proteins involved in critical cellular processes. For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein that is a well-known and appealing cancer therapy target . By inhibiting Bcl-2, these compounds can induce apoptosis, or programmed cell death, in cancer cells .
Mode of Action
Benzimidazole derivatives interact with their targets by binding to specific sites on the target proteins. This binding can inhibit the normal function of the protein, leading to changes in cellular processes. For example, when a benzimidazole derivative binds to Bcl-2, it can inhibit the protein’s anti-apoptotic function, leading to increased apoptosis in cancer cells .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors, suggesting that they may affect multiple pathways . For instance, by inhibiting Bcl-2, these compounds can affect the apoptosis pathway, leading to increased cell death in cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is likely dependent on its specific targets and mode of action. For example, if the compound targets Bcl-2 and induces apoptosis, the result would be increased cell death in cancer cells . This could potentially slow the growth of tumors and may even lead to tumor shrinkage.
Action Environment
The action, efficacy, and stability of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes. For instance, the presence of certain enzymes could potentially metabolize the compound, altering its structure and potentially its function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide typically involves the condensation of 2-ethylbenzimidazole with N-phenyl-N-propan-2-ylacetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-aminobenzimidazole: Known for its antimicrobial properties.
N-phenylbenzimidazole: Studied for its potential use in medicinal chemistry.
Uniqueness
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole core with the N-phenyl-N-propan-2-ylacetamide moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-19-21-17-12-8-9-13-18(17)22(19)14-20(24)23(15(2)3)16-10-6-5-7-11-16/h5-13,15H,4,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLLLIFEWZVEKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2411060.png)
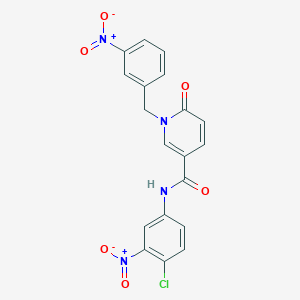
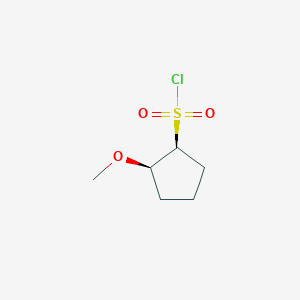
![N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2411065.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)
![N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2411067.png)
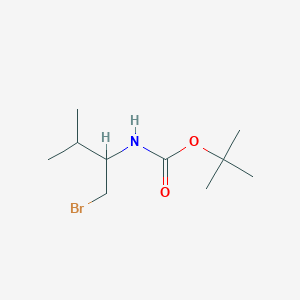
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
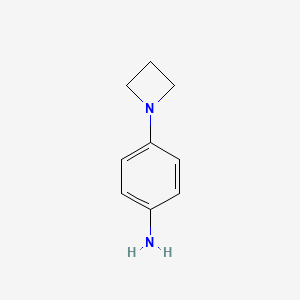
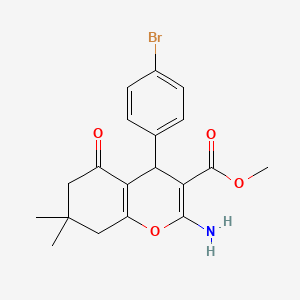
![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)

![N-[2-(FURAN-3-YL)ETHYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2411083.png)
